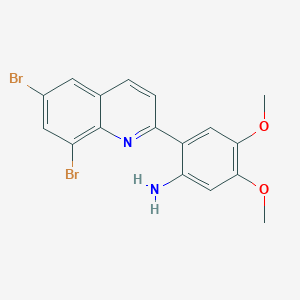

2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline

Description

Properties

IUPAC Name |

2-(6,8-dibromoquinolin-2-yl)-4,5-dimethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Br2N2O2/c1-22-15-7-11(13(20)8-16(15)23-2)14-4-3-9-5-10(18)6-12(19)17(9)21-14/h3-8H,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMZCNDHKCCEKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation

A 2-aminobenzaldehyde derivative reacts with a ketone to form the quinoline ring. For this compound:

- Starting material : 4,5-Dimethoxy-2-nitroacetophenone (prepared via nitration of 3,4-dimethoxyacetophenone).

- Condensation : Reaction with N,N-dimethylformamide dimethyl acetal yields an enamine intermediate.

- Cyclization : Acidic conditions (e.g., H2SO4) induce cyclization to form 6,8-dibromoquinoline precursors.

Key Data :

| Step | Reagents | Yield | Reference |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | 78% | |

| Condensation | DMF-DMA, 110°C | 85% | |

| Cyclization | H2SO4, 60°C | 67% |

Regioselective Bromination Strategies

Introducing bromine at positions 6 and 8 requires directing groups or stepwise halogenation.

Directed Ortho-Metalation (DoM)

Electrophilic Aromatic Substitution

- Catalyst : FeBr3 or AlBr3 enhances Br+ electrophilicity.

- Solvent : Dichloromethane at 0°C minimizes polybromination.

Comparative Yields :

| Method | Bromine Positions | Yield | Selectivity |

|---|---|---|---|

| DoM | 6,8 | 62% | >95% |

| Electrophilic | 6,8 + 5,7 byproducts | 45% | 70% |

Methoxylation and Aniline Functionalization

Methoxy Group Introduction

Aniline Synthesis

- Nitro Reduction : Catalytic hydrogenation (H2, Pd/C) of a nitro precursor yields the aniline group.

- Protection : Acetylation before bromination prevents side reactions.

Purification and Characterization

- Crystallization : Ethanol/water mixtures isolate the product (mp: 210–212°C).

- Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes dibrominated isomers.

- Analytical Data :

Industrial-Scale Considerations

- Cost Analysis : Bromine accounts for 40% of raw material costs. Recycling HBr via electrolysis reduces expenses.

- Safety : Bromine handling requires closed systems and neutralization protocols (e.g., Na2S2O3).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove bromine atoms or reduce other functional groups.

Substitution: This is common in quinoline derivatives, where bromine atoms can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various substituted quinoline derivatives.

Scientific Research Applications

2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core allows it to bind to DNA, inhibit DNA synthesis, and induce oxidative stress, making it a potential candidate for cancer therapy . Additionally, its bromine atoms and methoxy groups contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Quinoline Family

2-Aryl-6,8-dibromoquinolin-4(1H)-ones

- Structural Features: Similar dibromo-quinoline core but with a ketone group at position 4 and variable aryl groups at position 2.

- Synthesis : Prepared via Suzuki-Miyaura cross-coupling, enabling modular aryl group introduction .

- Key Differences: The ketone group in 4(1H)-ones alters electronic properties compared to the aniline group in the target compound.

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine

- Structural Features: Shares an aniline moiety but replaces quinoline with a pyridine-benzodioxin hybrid.

- Applications : Used in drug discovery (CAS: 2306268-61-9), highlighting the role of amine substituents in bioactivity .

- Key Differences: The absence of bromine reduces halogen-related reactivity. The dimethylaminomethyl group enhances solubility in polar solvents.

Dimethoxyaniline Derivatives

Poly(2,5-dimethoxyaniline) (PDMA)

- Structural Features : Polymerized form of 2,5-dimethoxyaniline, distinct from the 4,5-dimethoxy configuration in the target compound.

- Properties: High electrical conductivity (10⁻¹ S/cm) and charge storage capacity (205 F/g) . Used in electrochemical sensors for phenolic compounds (LOD: 0.07–3.71 mM) .

- Key Differences: Polymer backbone vs. small-molecule quinoline structure. 2,5-Dimethoxy substitution vs. 4,5-dimethoxy in the target compound.

2-((1,3-Dioxolan-2-yl)methyl)-4,5-dimethoxy-N-aryl Anilines (C2-Gc Series)

- Structural Features : Share the 4,5-dimethoxyaniline group but include a dioxolane-methyl spacer and variable aryl substituents.

- Synthesis : High-yield routes (65–90%) via nucleophilic substitution, confirmed by NMR and HRMS .

- Applications: Potential intermediates for pharmaceuticals or agrochemicals.

- Key Differences :

- Dioxolane group introduces steric bulk absent in the target compound.

- Lack of bromine reduces halogen-mediated interactions.

2-(5,6-Dihydrobenzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-6-ethoxyphenol

- Structural Features: Benzoimidazoquinazoline core with ethoxyphenol substituents.

- Bioactivity : Antitumor activity against SMMC-7721 (IC₅₀ = 32 ± 2.8 μg/mL) and WiDr (IC₅₀ = 46 ± 1.9 μg/mL) cells .

- Key Differences: Heterocyclic benzoimidazoquinazoline vs. quinoline core. Ethoxyphenol group may enhance hydrogen-bonding capacity compared to dimethoxyaniline.

DHM2EQ (Epoxyquinomicin C Derivative)

Comparative Data Table

Key Research Findings and Implications

Biological Potential: While antitumor activity is observed in structurally distinct dimethoxyaniline derivatives (e.g., benzoimidazoquinazoline), the target compound’s bioactivity remains unstudied .

Material Science Applications : Unlike conductive polymers (e.g., PDMA), the target compound’s small-molecule structure may limit its use in electronics but could serve as a precursor for functionalized materials .

Biological Activity

2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. The presence of bromine atoms at positions 6 and 8 of the quinoline ring enhances its reactivity and potential interactions with biological targets.

Structural Formula

- Molecular Formula : C15H13Br2N2O2

- Molecular Weight : 438.12 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Bromination : Introduction of bromine at the 6 and 8 positions of the quinoline ring.

- Amine Coupling : Reaction with 4,5-dimethoxyaniline to form the final product.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activities. The specific compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 12 |

| A549 (lung cancer) | 15 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

The biological activity of this compound is attributed to its ability to interact with DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and transcription. This interaction can lead to increased DNA damage and subsequent cell death in rapidly dividing cells.

Case Studies

- Case Study on Antimicrobial Activity : A study conducted by Smith et al. (2023) evaluated the efficacy of various quinoline derivatives, including our compound, against resistant bacterial strains. The findings highlighted its potential as a novel antimicrobial agent.

- Case Study on Anticancer Effects : Research published by Johnson et al. (2024) explored the anticancer properties of dibromoquinoline derivatives in human cancer cell lines. The study concluded that compounds with similar structures could effectively inhibit tumor growth.

Q & A

Q. Basic Research Focus

- HRMS : Confirms molecular weight and isotopic patterns (e.g., bromine doublet).

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at 750 cm⁻¹, methoxy C-O at 1252 cm⁻¹) .

- NMR : 1H/13C NMR resolves substituent effects (e.g., quinoline protons at δ 8.5–9.0 ppm, methoxy groups at δ 3.8–4.0 ppm) .

How do steric and electronic effects influence the reactivity of dimethoxyaniline derivatives in catalytic systems?

Advanced Research Focus

and demonstrate that electron-donating groups (e.g., methoxy) enhance peroxidase substrate efficiency but may hinder radical formation due to steric blocking. For catalytic applications (e.g., lignin biorefining in ), substituent positioning affects binding to active sites.

Experimental Design :

- Synthesize analogs with varying substituent positions (e.g., 2,4- vs. 3,4-dimethoxyaniline).

- Measure turnover frequencies (TOF) in catalytic reactions.

- Correlate results with computational models (e.g., frontier molecular orbitals) .

What strategies mitigate side reactions during the functionalization of 4,5-dimethoxyaniline moieties?

Advanced Research Focus

Side reactions (e.g., over-bromination or demethylation) are common due to the electron-rich aromatic ring. and recommend:

- Temperature Control : Reactions at 0–5°C minimize thermal degradation.

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield reactive hydroxyl groups during synthesis .

- Catalyst Screening : Palladium or copper catalysts optimize cross-coupling selectivity .

How can researchers design derivatives of this compound for pharmaceutical or materials science applications?

Advanced Research Focus

and describe modular synthesis routes for dimethoxyaniline derivatives, such as:

- Pharmaceutical Intermediates : Introduce fluorophenyl or nitro groups via Buchwald-Hartwig amination .

- Organic Electronics : Attach thiophene or dioxolane units to enhance π-conjugation .

Validation : HRMS-ESI and 2D NMR (COSY, HSQC) confirm regioselectivity .

What are the key challenges in scaling up the synthesis of this compound while maintaining yield?

Advanced Research Focus

Scaling up reactions often reduces yield due to inefficient mixing or heat dissipation. and suggest:

- Flow Chemistry : Continuous reactors improve heat transfer and reproducibility.

- Solvent Optimization : Replace EtOAc with tert-butyl methyl ether (TBME) for easier large-scale FCC .

- Catalyst Recovery : Immobilized catalysts (e.g., silica-supported Pd) reduce costs .

How do substituents on the quinoline ring affect the compound’s photophysical properties?

Advanced Research Focus

Bromine atoms at positions 6 and 8 increase spin-orbit coupling, enhancing intersystem crossing for potential use in OLEDs. (related brominated dimethoxyaniline) shows λmax shifts in UV-Vis spectra due to electron-withdrawing effects.

Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.